molecular formula C17H29BF3NO4 B569286 (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate CAS No. 1135491-95-0

(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate

Cat. No.: B569286
CAS No.: 1135491-95-0
M. Wt: 379.227
InChI Key: CNKRRLISCPEPHN-AJQRTZQTSA-N
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Description

(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate is a complex organic compound that features both trifluoroacetic acid and a boron-containing tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate typically involves multiple steps, including the formation of the tricyclic boron structure and the subsequent attachment of the trifluoroacetic acid moiety. Common reagents and conditions used in these reactions include:

    Formation of the tricyclic boron structure: This step may involve the use of boron-containing reagents such as boronic acids or boron trifluoride, along with catalysts and solvents to facilitate the reaction.

    Attachment of the trifluoroacetic acid moiety: This step may involve the use of trifluoroacetic anhydride or trifluoroacetic acid, along with appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, etc.

    Catalysts: Transition metal catalysts, acid or base catalysts, etc.

    Solvents: Organic solvents such as dichloromethane, ethanol, etc.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate has various scientific research applications, including:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound may be used in industrial processes, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate exerts its effects depends on its specific molecular targets and pathways. This may involve interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate include other boron-containing tricyclic compounds and trifluoroacetic acid derivatives. Examples include:

    Boron-containing tricyclic compounds: Compounds with similar boron-containing tricyclic structures.

    Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid moieties.

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;(1S)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.C2HF3O2/c1-5-6-7-13(17)16-18-12-9-10-8-11(14(10,2)3)15(12,4)19-16;3-2(4,5)1(6)7/h10-13H,5-9,17H2,1-4H3;(H,6,7)/t10-,11-,12+,13+,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKRRLISCPEPHN-AJQRTZQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCC)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCC)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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